molecular formula C12H6ClF3N4 B1362335 6-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 175204-95-2

6-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B1362335
M. Wt: 298.65 g/mol
InChI Key: HTASUBNIRGUCTA-UHFFFAOYSA-N
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Description

6-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound with the molecular formula C6H2ClF3N4 . It is a member of the pyridazines, a class of compounds that have been used in various fields such as agriculture and pharmaceuticals .


Synthesis Analysis

The synthesis of novel fused pyridazines, including 6-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine, has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . An efficient synthesis of a series of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines is described via intramolecular oxidative cyclization of various 6-chloropyridazin-3-yl hydrazones with iodobenzene diacetate .


Molecular Structure Analysis

The 3D structure of the compound was confirmed by single crystal X-ray structural analysis . In the structure, C-H…F and C-H…N type intermolecular hydrogen bond interactions are observed . The density functional theory calculations were performed to compare the computational and experimental results .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine include a Diaza–Wittig reaction and an intramolecular oxidative cyclization .


Physical And Chemical Properties Analysis

The molecular weight of 6-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine is 222.55 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 6 . The exact mass is 221.9920083 g/mol .

Scientific Research Applications

  • Pharmaceuticals

    • Trifluoromethyl group-containing drugs have been extensively studied and used in pharmaceuticals . The trifluoromethyl (TFM, -CF3) group is a key pharmacophore in many FDA-approved drugs .
    • Triazolo pyridazine derivatives are also important in drug discovery programs . For instance, 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine is a key pharmacophore of sitagliptin phosphate, a drug for the treatment of type II-diabetes mellitus .
  • Agrochemicals

    • Trifluoromethylpyridine (TFMP) and its derivatives have applications in the agrochemical industry . TFMP derivatives are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
  • Cancer Research

    • Some bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazole) derivatives have shown cytotoxic activity against breast cancer cell lines .

Future Directions

The biological activities of trifluoromethylpyridine (TFMP) derivatives, including 6-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine, suggest that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

6-chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N4/c13-9-5-6-10-17-18-11(20(10)19-9)7-1-3-8(4-2-7)12(14,15)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTASUBNIRGUCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381731
Record name 6-chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine

CAS RN

175204-95-2
Record name 6-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine
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6-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine
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6-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 4
6-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine

Citations

For This Compound
1
Citations
E Carlson - 2019 - conservancy.umn.edu
The work presented herein constitutes the effort of one graduate student to mimic the efforts of a small biotech company. To this end, success was had on multiple fronts and the author …
Number of citations: 2 conservancy.umn.edu

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